molecular formula C14H16FNS B13186304 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13186304
M. Wt: 249.35 g/mol
InChI Key: PHYQVSZTGVLQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a chemical compound that features a thiophene ring substituted with a fluorophenyl group and an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine apart from similar compounds is the presence of the fluorophenyl group and the isopropylamine moiety. These structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16FNS

Molecular Weight

249.35 g/mol

IUPAC Name

N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11/h3-8,10,16H,9H2,1-2H3

InChI Key

PHYQVSZTGVLQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F

Origin of Product

United States

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